(e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate (e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17610021
InChI: InChI=1S/C14H16O5/c1-4-19-14(16)8-6-11(15)10-5-7-12(17-2)13(9-10)18-3/h5-9H,4H2,1-3H3/b8-6+
SMILES:
Molecular Formula: C14H16O5
Molecular Weight: 264.27 g/mol

(e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate

CAS No.:

Cat. No.: VC17610021

Molecular Formula: C14H16O5

Molecular Weight: 264.27 g/mol

* For research use only. Not for human or veterinary use.

(e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate -

Specification

Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
IUPAC Name ethyl (E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate
Standard InChI InChI=1S/C14H16O5/c1-4-19-14(16)8-6-11(15)10-5-7-12(17-2)13(9-10)18-3/h5-9H,4H2,1-3H3/b8-6+
Standard InChI Key WXFQMQWBEXMWOA-SOFGYWHQSA-N
Isomeric SMILES CCOC(=O)/C=C/C(=O)C1=CC(=C(C=C1)OC)OC
Canonical SMILES CCOC(=O)C=CC(=O)C1=CC(=C(C=C1)OC)OC

Introduction

Chemical Identity and Structural Characteristics

(E)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate (CAS: 127427-28-5) is an α,β-unsaturated carbonyl compound with the molecular formula C₁₄H₁₆O₅ and a molecular weight of 264.27 g/mol . Its structure features:

  • A trans-configured double bond (E-isomer) between C2 and C3.

  • A 4-oxobut-2-enoate ester group at position 1.

  • A 3,4-dimethoxyphenyl substituent at position 4.

The IUPAC name derives from its functional groups: ethyl (E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate. Key spectral identifiers include:

  • IR: Strong absorption bands at ~1735 cm⁻¹ (ester C=O) and ~1640 cm⁻¹ (α,β-unsaturated ketone) .

  • ¹H NMR: Characteristic signals for methoxy groups (δ 3.80–3.90 ppm), ethyl ester protons (δ 1.30–1.45 ppm and δ 4.20–4.40 ppm), and olefinic protons (δ 6.90–7.20 ppm) .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight264.27 g/mol
Density1.125 ± 0.06 g/cm³ (Predicted)
Boiling Point358.2 ± 42.0 °C (Predicted)
Melting Point99–100 °C (Analogous Z-isomer)
LogP (Partition Coefficient)1.82 (Calculated)

Synthesis and Reaction Pathways

The synthesis of (E)-ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate follows a Claisen-Schmidt condensation between diethyl oxalate and 3,4-dimethoxyacetophenone under basic conditions .

Stepwise Synthesis Protocol

  • Base Preparation: Sodium ethoxide (NaOEt) is generated in situ by reacting sodium metal with anhydrous ethanol.

  • Condensation: Equimolar amounts of diethyl oxalate and 3,4-dimethoxyacetophenone are added dropwise to NaOEt/ethanol at 80°C.

  • Acidification: The mixture is quenched with dilute H₂SO₄ (pH 2) to protonate the enolate intermediate.

  • Isolation: The crude product is extracted with dichloromethane, dried over Na₂SO₄, and recrystallized from ethanol .

Key Reaction Parameters:

  • Yield: 75–80% (optimized conditions).

  • Stereoselectivity: The E-isomer predominates due to thermodynamic control during enolate formation .

Table 2: Comparative Yields of Analogous Derivatives

Aryl SubstituentYield (%)IsomerReference
4-Methoxyphenyl78E
3,4-Dimethoxyphenyl77Z
4-Chlorophenyl80E

Physicochemical and Spectroscopic Analysis

Thermal Stability and Phase Behavior

The compound exhibits moderate thermal stability, with decomposition observed above 250°C. Differential scanning calorimetry (DSC) of the Z-isomer analog shows a melting endotherm at 99–100°C , while the E-isomer’s higher symmetry likely elevates this value slightly.

Solubility Profile

  • High Solubility: Dichloromethane, ethanol, DMSO.

  • Low Solubility: Water (<0.1 mg/mL at 25°C) .

Spectroscopic Fingerprints

  • ¹³C NMR:

    • Ester carbonyl: δ 167.2 ppm.

    • α,β-unsaturated ketone: δ 190.5 ppm.

    • Aromatic carbons: δ 110–150 ppm .

  • UV-Vis: λₘₐₓ = 280 nm (π→π* transition of the enone system) .

Applications in Organic Synthesis

Michael Addition Substrate

The α,β-unsaturated ketone moiety serves as an electrophile in conjugate additions. For example, reaction with Grignard reagents yields γ-keto esters .

Heterocycle Synthesis

Heating with hydrazines generates pyrazole derivatives, a scaffold prevalent in drug discovery :

(E)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate+HydrazinePyrazole-carboxamide+Ethanol\text{(E)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate} + \text{Hydrazine} \rightarrow \text{Pyrazole-carboxamide} + \text{Ethanol}

Computational and Modeling Insights

Density Functional Theory (DFT) calculations predict:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

  • Electrostatic Potential: Negative charge localized on the ketone oxygen, facilitating nucleophilic attacks .

Molecular docking simulations suggest strong interactions with the ATP-binding site of EGFR tyrosine kinase, driven by hydrogen bonding with methoxy oxygen atoms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator